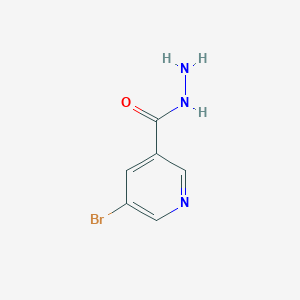

5-Bromopyridine-3-carbohydrazide

Vue d'ensemble

Description

La Moscatiline est un dérivé du bibenzyl (stilbénoïde) que l’on trouve principalement dans le genre Dendrobium de la famille des Orchidaceae . Ce composé a suscité un intérêt considérable en raison de ses propriétés thérapeutiques, notamment son potentiel anticancéreux . La Moscatiline a été largement étudiée pour sa capacité à inhiber la croissance tumorale et les métastases, ce qui en fait un candidat prometteur pour le traitement du cancer .

Applications De Recherche Scientifique

Moscatilin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry

In chemistry, moscatilin is used as a model compound for studying the reactivity and mechanisms of bibenzyl derivatives. Its unique structure and reactivity make it an ideal candidate for various chemical transformations and synthetic studies.

Biology

In biological research, moscatilin has been extensively studied for its anticancer properties. It has been shown to inhibit the metastatic behavior of human hepatocellular carcinoma cells by suppressing urokinase plasminogen activator activity via the Akt/NF-κB-dependent pathway . Additionally, moscatilin has demonstrated potential in mitigating glycation-mediated damages in neurodegenerative diseases through AMPK activation and RAGE/NF-κB pathway suppression .

Medicine

In medicine, moscatilin is being investigated as a potential chemotherapeutic agent. It has shown promising results in inducing apoptosis in human head and neck squamous cell carcinoma cells via the JNK signaling pathway . Furthermore, moscatilin’s ability to inhibit tumor angiogenesis and growth has made it a valuable compound for cancer treatment .

Industry

In the industrial sector, moscatilin’s bioproduction through tissue culture techniques offers potential commercial benefits. The controlled production of moscatilin ensures a consistent supply of high-quality phytochemicals for pharmaceutical and nutraceutical applications .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

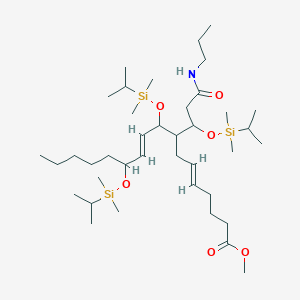

La Moscatiline peut être synthétisée par différentes méthodes, notamment la synthèse chimique et la bioproduction. Une approche courante implique l’utilisation de la l-phénylalanine comme précurseur dans des cultures in vitro d’espèces de Dendrobium . Le processus comprend la génération de semis, l’induction du cal et la régénération du cal, qui sont essentielles pour une production à haut rendement de Moscatiline . Des éliciteurs tels que le chitosane, l’acide salicylique et le jasmonate de méthyle se sont avérés augmenter la teneur en Moscatiline dans ces cultures .

Méthodes de production industrielle

La production industrielle de la Moscatiline repose principalement sur des approches biotechnologiques, notamment des techniques de culture de tissus. Ces méthodes offrent un environnement contrôlé pour la biosynthèse de produits phytochimiques de grande valeur, garantissant une qualité et un rendement constants . L’utilisation de plantules issues de cals traitées avec de la l-phénylalanine s’est avérée prometteuse pour la production à l’échelle commerciale de la Moscatiline .

Analyse Des Réactions Chimiques

Types de réactions

La Moscatiline subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont cruciales pour modifier la structure du composé et améliorer ses propriétés thérapeutiques.

Réactifs et conditions courants

Oxydation : Des agents oxydants courants tels que le peroxyde d’hydrogène et le permanganate de potassium sont utilisés pour oxyder la Moscatiline, conduisant à la formation de quinones et d’autres dérivés.

Réduction : Des agents réducteurs comme le borohydrure de sodium et l’hydrure d’aluminium et de lithium sont utilisés pour réduire la Moscatiline, ce qui entraîne la formation d’alcools bibenzyliques.

Substitution : Des réactions de substitution impliquant des halogènes, des groupes alkyles et d’autres groupes fonctionnels sont effectuées à l’aide de réactifs comme des agents halogénants et des agents alkylants.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les quinones, les alcools bibenzyliques et divers dérivés substitués. Ces produits ont été étudiés pour leurs activités biologiques améliorées et leurs applications thérapeutiques potentielles.

Applications de la recherche scientifique

La Moscatiline a un large éventail d’applications de recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie .

Chimie

En chimie, la Moscatiline est utilisée comme composé modèle pour étudier la réactivité et les mécanismes des dérivés du bibenzyl. Sa structure et sa réactivité uniques en font un candidat idéal pour diverses transformations chimiques et études synthétiques.

Biologie

En recherche biologique, la Moscatiline a été largement étudiée pour ses propriétés anticancéreuses. Il a été démontré qu’elle inhibait le comportement métastatique des cellules de carcinome hépatocellulaire humain en supprimant l’activité de l’activateur du plasminogène de l’urokinase par l’intermédiaire de la voie dépendante d’Akt/NF-κB . De plus, la Moscatiline a démontré un potentiel pour atténuer les dommages liés à la glycation dans les maladies neurodégénératives grâce à l’activation de l’AMPK et à la suppression de la voie RAGE/NF-κB .

Médecine

En médecine, la Moscatiline est étudiée comme agent chimiothérapeutique potentiel. Elle a montré des résultats prometteurs dans l’induction de l’apoptose dans les cellules de carcinome épidermoïde de la tête et du cou humain par l’intermédiaire de la voie de signalisation de la JNK . De plus, la capacité de la Moscatiline à inhiber l’angiogenèse et la croissance tumorale en a fait un composé précieux pour le traitement du cancer .

Industrie

Dans le secteur industriel, la bioproduction de la Moscatiline par des techniques de culture de tissus offre des avantages commerciaux potentiels. La production contrôlée de Moscatiline garantit un approvisionnement constant en produits phytochimiques de haute qualité pour les applications pharmaceutiques et nutraceutiques .

Mécanisme D'action

La Moscatiline exerce ses effets par l’intermédiaire de diverses cibles moléculaires et voies. L’un des principaux mécanismes implique l’induction de l’apoptose dans les cellules cancéreuses. La Moscatiline induit l’apoptose en activant la voie de signalisation de la kinase N-terminale de c-Jun (JNK) et en augmentant l’expression de protéines liées à l’apoptose telles que la caspase-8 clivée, la caspase-7 clivée, le cytochrome c, la caspase-9 clivée, la caspase-3 clivée et la poly(ADP-ribose) polymérase (PARP) . De plus, la Moscatiline inhibe la transition épithéliale-mésenchymateuse et sensibilise l’anoïkis dans les cellules cancéreuses du poumon en régulant à la baisse la cavéoline-1 et en supprimant les marqueurs des cellules mésenchymateuses .

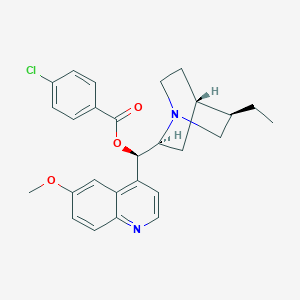

Comparaison Avec Des Composés Similaires

La Moscatiline est unique parmi les dérivés du bibenzyl en raison de ses puissantes propriétés anticancéreuses et de ses diverses activités biologiques. Des composés similaires comprennent le gigantol, la crépidatine et la cypripédine, qui sont également dérivés d’espèces de Dendrobium . Bien que ces composés présentent divers avantages pharmacologiques, la Moscatiline se distingue par sa capacité à inhiber la croissance tumorale, les métastases et l’angiogenèse .

Liste des composés similaires

- Gigantol

- Crépidatine

- Cypripédine

Propriétés

IUPAC Name |

5-bromopyridine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O/c7-5-1-4(2-9-3-5)6(11)10-8/h1-3H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERXTAUONOFMLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351297 | |

| Record name | 5-bromopyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658897 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

112193-41-6 | |

| Record name | 5-bromopyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromonicotinohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

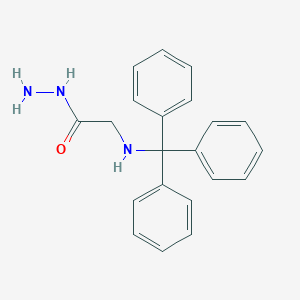

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[Bis-(2-hydroxy-ethyl)-amino]-ethyl}-isoindole-1,3-dione](/img/structure/B56011.png)

![2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol](/img/structure/B56014.png)

![2-[[2-[[2-[[2-[[2-(2,6-Diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B56022.png)